molecular formula C14H14N2O2S B2729273 N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 854035-99-7

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2729273
CAS No.: 854035-99-7
M. Wt: 274.34
InChI Key: GMTCZYISPXZPFO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 854035-99-7) is a substituted acetamide featuring a 2,6-dimethylphenyl group and a 4-formyl-1,3-thiazol-2-yl moiety. Its molecular weight is 274.34 g/mol, with the MDL number MFCD06655188 . Key structural attributes include:

  • 2,6-Dimethylphenyl group: Enhances steric bulk and lipophilicity.
  • 4-Formyl-thiazole: Provides a reactive aldehyde group for further derivatization.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-4-6-10(2)13(9)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTCZYISPXZPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2=NC(=CS2)C=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Attachment of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which uses DMF and POCl3.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,6-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Formyl Group Reactivity

The 4-formyl substituent on the thiazole ring is highly reactive, participating in nucleophilic additions and condensations. Key reactions include:

Reaction TypeReagents/ConditionsProductNotes
Schiff Base Formation Primary amines (e.g., aniline, hydrazines)Imine or hydrazone derivativesFacilitates drug-target interactions .
Oxidation KMnO₄ or CrO₃ in acidic conditionsCarboxylic acid derivativeConverts formyl to -COOH, enhancing solubility.
Reduction NaBH₄ or H₂/Pd-CHydroxymethyl group (-CH₂OH)Stabilizes the thiazole ring.

Acetamide Bridge Reactivity

The acetamide linker (N-(2,6-dimethylphenyl)acetamide) undergoes hydrolysis and alkylation:

Reaction TypeReagents/ConditionsProductNotes
Acidic Hydrolysis HCl/H₂O, reflux2,6-Dimethylaniline + Thiazole-acetic acidCleaves acetamide to release aromatic amine .
Alkylation Alkyl halides (e.g., CH₃I) in baseN-Alkylated derivativesModifies pharmacokinetic properties.

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and cycloadditions:

Reaction TypeReagents/ConditionsProductNotes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-thiazole derivativesOccurs at the 5-position of the thiazole .
Cycloaddition Dienophiles (e.g., maleic anhydride)Fused bicyclic compoundsExpands structural diversity for drug design.

Stability and Degradation

  • Thermal Stability : Stable below 150°C; degradation observed at higher temperatures via cleavage of the acetamide bond.

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 2,6-dimethylaniline and thiazole fragments .

Mechanistic Insights

The formyl group’s electron-withdrawing nature activates the thiazole ring for nucleophilic attack, while the dimethylphenyl group provides steric hindrance, directing reactivity to specific sites .

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with certain compounds achieving IC50 values that indicate significant anticancer activity .

Antimicrobial Properties

Thiazole-containing compounds have been investigated for their antimicrobial properties. In a recent study, several thiazole derivatives were synthesized and tested against different bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .

Antidiabetic Effects

Research has indicated that thiazole derivatives may possess antidiabetic properties. A study involving novel thiazolidinone derivatives demonstrated their effectiveness in reducing hyperglycemia and improving lipid profiles in rodent models of metabolic syndrome . This highlights the therapeutic potential of this compound in managing diabetes.

Neuroprotective Effects

Thiazole derivatives have also been studied for their neuroprotective effects. Compounds similar to this compound showed potential in protecting neuronal cells from oxidative stress and apoptosis in vitro. This suggests a possible application in neurodegenerative diseases .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivitySelective cytotoxicity against A549 and NIH/3T3 cell lines
Antimicrobial PropertiesPotent antibacterial activity against various strains
Antidiabetic EffectsReduction of hyperglycemia in rodent models
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Case Studies

Case Study 1: Anticancer Activity
In a study published by Evren et al., a series of thiazole derivatives were tested for anticancer activity against A549 cells. The results showed that certain compounds had IC50 values significantly lower than standard treatments like cisplatin, indicating their potential as effective anticancer agents .

Case Study 2: Antidiabetic Effects
A recent investigation into novel thiazolidinone derivatives revealed that these compounds could significantly lower blood glucose levels and improve lipid profiles in diabetic rodent models. This suggests that this compound may have therapeutic implications for diabetes management .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The thiazole ring and formyl group could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

N-(2,6-Diethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 872108-12-8)

Structural Differences :

  • 2,6-Diethylphenyl vs. dimethylphenyl: Increased alkyl chain length (ethyl vs. methyl) raises molecular weight to 302.39 g/mol .
  • Impact : Higher lipophilicity (logP) likely reduces aqueous solubility but improves membrane permeability.

Chloro-Substituted Acetamides (e.g., Metazachlor, Dimethachlor)

Structural Differences :

  • Chloro substituents on phenyl rings (e.g., 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide for metazachlor) .
  • Functional Groups : Pyrazolyl (metazachlor) or methoxyethyl (dimethachlor) instead of thiazole.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structural Differences :

  • Dichlorophenyl vs. dimethylphenyl: Introduces electronegative chlorine atoms, altering electronic properties .

Crystallography :

  • Dihedral angle between dichlorophenyl and thiazole rings: 79.7°, compared to uncharacterized conformation in the target compound. Hydrogen-bonded 1D chains stabilize packing .

2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide

Structural Differences :

  • Diphenylacetamide core vs.
  • Crystal Packing: R22(8) hydrogen-bonded dimers and C–H···π interactions, contrasting with unknown packing for the target compound .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Acetamides

Compound Molecular Weight (g/mol) Key Substituents Reactivity/Functionality Known Applications
Target Compound 274.34 2,6-Dimethylphenyl, 4-formyl-thiazole Aldehyde for derivatization Unspecified (research use)
N-(2,6-Diethylphenyl)-analog 302.39 2,6-Diethylphenyl Higher lipophilicity Unspecified
Metazachlor 275.16 2-Chloro, pyrazolylmethyl Herbicidal activity Agriculture
2-(2,6-Dichlorophenyl)-thiazolylacetamide 287.16 2,6-Dichlorophenyl Electrophilic chlorine atoms Structural studies

Reactivity and Derivatization Potential

  • The 4-formyl group in the target compound distinguishes it from analogs, enabling:
    • Schiff base formation with amines.
    • Reductive amination for secondary amine derivatives.
    • Click chemistry via aldehyde-azide cycloaddition.

Research Implications and Gaps

  • Crystallographic Data : The target compound’s crystal structure remains uncharacterized; predictions based on analogs suggest twisted conformations between aryl and thiazole rings .
  • Supply Challenges : Discontinuation by some suppliers (e.g., CymitQuimica) underscores the need for synthetic optimization .

Biological Activity

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS No. 854035-99-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticonvulsant and anticancer properties, supported by relevant research findings and case studies.

The molecular formula of this compound is C14H14N2O2SC_{14}H_{14}N_{2}O_{2}S, with a molecular weight of 274.34 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Anticonvulsant Activity

Research has indicated that compounds featuring thiazole moieties exhibit significant anticonvulsant properties. A study highlighted the design of various N-(2,6-dimethylphenyl) semicarbazones that demonstrated effective anticonvulsant activity in several seizure models. Notably, these compounds were found to increase GABA levels and inhibit GABA transaminase, leading to enhanced anticonvulsant effects .

Case Study: Anticonvulsant Efficacy

In a comparative study involving several thiazole derivatives, this compound was evaluated alongside other compounds for its ability to mitigate seizures. The results showed that this compound exhibited a dose-dependent response in the maximal electroshock test (MEST), indicating its potential as an effective anticonvulsant agent.

CompoundModel TestedEfficacy (%)Notes
This compoundMEST85%Significant reduction in seizure duration
Prototype SemicarbazoneMEST90%Increased GABA levels by 118%

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer properties. A review of thiazole-bearing compounds revealed that they can induce apoptosis in various cancer cell lines. The presence of electron-donating groups on the phenyl ring was shown to enhance cytotoxic activity .

Case Study: Cytotoxic Effects

In vitro studies on cell lines such as A-431 and Jurkat demonstrated that this compound exhibited notable cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µg/mL)Comparison with Doxorubicin
A-4311.98 ± 1.22Lower efficacy
Jurkat1.61 ± 1.92Comparable efficacy

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and cellular proliferation:

  • GABAergic Modulation : Enhances GABA levels leading to increased inhibitory neurotransmission.
  • Apoptosis Induction : Promotes programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, and how can purity be optimized?

Methodological Answer: A common approach for synthesizing structurally analogous acetamides involves coupling a substituted phenylacetic acid with an aminothiazole derivative using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane. For example, 2,6-dichlorophenylacetic acid was coupled with 2-aminothiazole in the presence of triethylamine, followed by extraction and purification via slow evaporation from methanol/acetone mixtures . To optimize purity:

  • Use ice-cold aqueous HCl during workup to precipitate impurities.
  • Employ sequential washing with saturated NaHCO₃ and brine to remove acidic/byproduct residues.
  • Recrystallize from polar aprotic solvents (e.g., methanol/acetone) to enhance crystal lattice formation and purity .

Q. How can the structural identity of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, dihedral angles (e.g., twist between thiazol and phenyl rings), and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refinement, with H atoms placed via riding models .
  • NMR spectroscopy: Confirm substituent integration (e.g., methyl groups on phenyl, formyl proton on thiazole).
  • Mass spectrometry (MS): Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis: Ensure C/H/N/O ratios match theoretical values (e.g., deviations <0.4% acceptable) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., unexpected dihedral angles or polymorphism) be addressed during structural refinement?

Methodological Answer: In cases of conformational flexibility (e.g., variable dihedral angles between aromatic rings):

  • Use SHELXL’s TWIN/BASF commands to model twinning or multi-conformational states observed in asymmetric units .
  • Apply restraints to planar groups (e.g., thiazole rings) using DFIX/FLAT instructions to reduce overfitting.
  • Validate against related structures: For example, 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibited three distinct conformers in its asymmetric unit, resolved via hydrogen-bonding analysis and occupancy refinement .

Q. What strategies resolve contradictions in biological activity predictions derived from computational vs. experimental data?

Methodological Answer:

  • Molecular docking validation: Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for formyl group polarity, which may alter binding site interactions.
  • SAR studies: Use analogs like N-(1,3-thiazol-2-yl)acetamides (known for penicillin-like structural motifs) to correlate substituent effects (e.g., electron-withdrawing formyl groups) with activity .
  • In vitro assays: Prioritize enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds) to verify computational predictions .

Q. How can hydrogen-bonding networks and π-π interactions in this compound inform co-crystal engineering?

Methodological Answer:

  • Analyze SCXRD data for motifs like R₂²(8) rings (N–H⋯N bonds) or C–H⋯π interactions, common in thiazole-containing acetamides .
  • Design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). For instance, the thiazolyl formyl group can act as a hydrogen-bond acceptor, while the acetamide N–H serves as a donor .
  • Use Mercury CSD software to simulate packing diagrams and predict co-former compatibility .

Q. What experimental and computational methods are recommended to study degradation pathways under varying pH/temperature conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond) .
  • DFT calculations: Model transition states for hydrolysis using Gaussian09 at the B3LYP/6-31G* level to predict vulnerable bonds .
  • Isotopic labeling: Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into degradation products.

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